4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of methoxybenzene with a halogenated pyrimidine in the presence of a palladium catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a suitable base.
N-Propylation: The final step involves the alkylation of the amine group with a propyl halide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-methylamine
- N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-ethylamine
- N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-butylamine
Uniqueness
N-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-N-propylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methoxyphenyl group contributes to its potential biological activity.
Properties
Molecular Formula |
C15H16F3N3O |
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Molecular Weight |
311.30 g/mol |
IUPAC Name |
4-(3-methoxyphenyl)-N-propyl-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C15H16F3N3O/c1-3-7-19-14-20-12(9-13(21-14)15(16,17)18)10-5-4-6-11(8-10)22-2/h4-6,8-9H,3,7H2,1-2H3,(H,19,20,21) |
InChI Key |
LEJZMMWYBAVYPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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